molecular formula C₁₆H₂₃BrO₁₀ B1140152 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside CAS No. 16977-78-9

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B1140152
CAS No.: 16977-78-9
M. Wt: 455.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: is a chemical compound with the molecular formula C16H23BrO10 and a molecular weight of 455.25 g/mol . It is a derivative of beta-D-glucopyranoside, where the hydroxyl groups are acetylated, and a bromoethyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of beta-D-glucopyranoside followed by the introduction of the bromoethyl group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The bromoethyl group is then introduced using bromoethanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation and bromination, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of Glycosylation Reagents

One of the primary applications of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is in the synthesis of glycosylation reagents. It can be employed to introduce glycosyl moieties into various substrates through glycosylation reactions. The azide functionality derived from this compound allows for the creation of neoglycotrimers and other complex oligosaccharides with high beta-selectivity, which is crucial for maintaining biological activity in glycosides .

Development of Antiviral Agents

Research has indicated that derivatives of this compound can be utilized in the development of antiviral agents. The compound's ability to form stable glycosidic linkages makes it a candidate for synthesizing antiviral nucleosides that mimic natural substrates. These compounds can potentially inhibit viral replication by interfering with viral enzyme activities .

Cancer Research

The compound has been investigated for its potential applications in cancer research. By modifying the sugar moiety through the introduction of various functional groups, researchers can create compounds that selectively target cancer cells. The specific interactions between glycosides and cell surface receptors can be exploited to enhance drug delivery systems and improve therapeutic efficacy against tumors .

Structural Studies and Crystallography

The structural properties of this compound have been elucidated through single-crystal X-ray diffraction studies. These studies reveal that the compound adopts a chair conformation and forms a three-dimensional network through weak hydrogen bonding interactions. Such structural insights are essential for understanding the reactivity and interaction patterns of this compound in biological systems .

Materials Science Applications

In materials science, this compound can be used as a building block for creating functionalized polysaccharides and hydrogels. Its reactivity allows for the incorporation into polymer matrices that can be tailored for specific applications such as drug delivery systems or bioactive scaffolds in tissue engineering .

Case Study 1: Synthesis of N-Glycoside Neoglycotrimers

A study demonstrated that this compound could be effectively transformed into N-glycoside neoglycotrimers using a Staudinger-aza-Wittig process. This method facilitated high yields and selectivity in synthesizing complex carbohydrate structures that are vital for biological research .

Case Study 2: Antiviral Activity Assessment

Research conducted on derivatives of this compound indicated promising antiviral activity against certain viruses. The modifications introduced through glycosylation enhanced the stability and bioavailability of these compounds, making them suitable candidates for further development as antiviral therapeutics .

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its ability to undergo nucleophilic substitution reactions. The bromoethyl group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon. This property makes it a valuable intermediate in the synthesis of glycosylated compounds .

Comparison with Similar Compounds

  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Fluoroethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Comparison: 2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers moderate reactivity, making it suitable for a wide range of nucleophilic substitution reactions. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .

Biological Activity

2-Bromoethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a glycoside derivative that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological applications. This compound is characterized by its molecular formula C16H23BrO10C_{16}H_{23}BrO_{10} and a molecular weight of approximately 455.25 g/mol. The presence of the bromoethyl group and multiple acetyl groups contributes to its reactivity and interaction with biological systems.

  • CAS Number : 16977-78-9
  • Molecular Weight : 455.252 g/mol
  • Structure : The compound features a glucopyranoside backbone modified with an ethyl bromide substituent and acetyl groups, which influence its solubility and membrane permeability.

Antimicrobial Properties

Research indicates that glycosides can exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. Studies have shown that derivatives like this compound possess significant antibacterial properties against various strains of bacteria. For instance, comparative studies highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism in pathogens. This inhibition can lead to reduced virulence in certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential applications in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in targeted cells.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Agar diffusion method was employed against various bacterial strains.
    • Results : The compound demonstrated significant inhibition zones compared to control groups.
    • : This supports its potential use as a natural preservative or therapeutic agent against bacterial infections.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to measure cell viability post-treatment.
    • Results : A dose-dependent decrease in viability was observed in treated cancer cells.
    • : Indicates potential for development as an anti-cancer drug.

Data Summary

PropertyValue
Molecular FormulaC16H23BrO10
Molecular Weight455.252 g/mol
Antimicrobial ActivityEffective against multiple bacteria
CytotoxicitySelective towards cancer cells

Q & A

Q. What is the mechanistic role of the bromoethyl group in glycosylation reactions involving this compound?

Basic Research Question
The bromoethyl group acts as a leaving group, facilitating nucleophilic substitution during glycosylation. The β-configuration of the glucopyranoside ensures stereoselective bond formation with acceptor molecules (e.g., hydroxyl or amine groups). Acetyl protecting groups enhance solubility in organic solvents and prevent undesired side reactions .

Methodological Insight : Optimize reaction conditions (e.g., AgOTf or BF₃·Et₂O as activators) to stabilize the oxocarbenium intermediate and improve glycosylation efficiency. Monitor reaction progress via TLC or HPLC to track donor consumption .

Q. How can the synthesis of this compound be optimized for high yield and purity?

Basic Research Question
The compound is typically synthesized via BF₃·Et₂O-catalyzed glycosylation of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with bromoethanol. Key parameters include:

  • Temperature : 0–25°C to balance reaction rate and side-product formation.
  • Solvent : Anhydrous dichloromethane or acetonitrile to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the β-anomer .

Advanced Insight : Use kinetic vs. thermodynamic control strategies to favor β-anomer formation. For example, low-temperature conditions may favor the β-configuration due to reduced anomerization .

Q. What factors influence the regioselectivity of glycosylation when using this donor?

Advanced Research Question
Regioselectivity depends on:

  • Protecting groups : Acetyl groups at C2, C3, C4, and C6 direct reactivity toward the anomeric center.
  • Activation method : Silver triflate promotes in situ generation of a reactive intermediate, favoring C1-O bond cleavage.
  • Steric effects : Bulky acceptors may limit access to specific hydroxyl groups, altering regioselectivity .

Data Contradiction : Conflicting reports on regioselectivity in complex oligosaccharides (e.g., hyaluronic acid derivatives) suggest solvent polarity and acceptor nucleophilicity play underappreciated roles .

Q. How can conflicting NMR data on glycosylation products be resolved?

Advanced Research Question
Discrepancies in NMR assignments (e.g., anomeric proton shifts) often arise from:

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts.
  • Rotamer populations : Acetyl groups may adopt multiple conformations, complicating splitting patterns.

Methodological Resolution :

  • Use 2D NMR (COSY, HSQC) to confirm connectivity.
  • Compare with crystallographic data (e.g., Cambridge Structural Database entries for analogous compounds) .

Q. What are the limitations of this donor in synthesizing 1,2-cis-glycosides?

Advanced Research Question
The β-configuration of the donor favors 1,2-trans-glycoside formation. For 1,2-cis linkages (e.g., α-mannosides), alternative donors (e.g., thioglycosides) or orthogonal protecting groups (e.g., benzylidene) are required.

Case Study : Attempts to synthesize α-linked glycoconjugates with this donor resulted in <10% yield due to competing elimination pathways. Switching to a 2-azido-2-deoxy derivative improved α-selectivity .

Q. How does this compound compare to other glycosyl donors in oligosaccharide assembly?

Basic Research Question

Donor Type Advantages Limitations
Bromoethyl (this compound)High reactivity, cost-effectiveLimited stereocontrol
TrichloroacetimidateExcellent anomeric controlMoisture-sensitive
ThioglycosideStable, orthogonal activationRequires harsh conditions (NIS/TfOH)

Methodological Tip : Use this donor for rapid assembly of β-linked disaccharides, but switch to trichloroacetimidates for stereochemically complex targets .

Q. What analytical techniques are critical for characterizing glycosylation products?

Basic Research Question

  • NMR Spectroscopy : Assign anomeric protons (δ 4.8–5.5 ppm for β-configuration) and confirm acetyl group integrity (δ 1.8–2.1 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+Na]⁺ for C₁₆H₂₃BrO₁₀: calc. 455.25).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can computational modeling improve reaction design with this compound?

Advanced Research Question
Density functional theory (DFT) calculations predict:

  • Transition-state geometries for glycosylation.
  • Solvent effects on activation barriers.
  • Competitive pathways (e.g., hydrolysis vs. glycosylation).

Case Study : ICReDD’s reaction path search methods reduced optimization time for analogous donors by 40% by identifying optimal Brønsted acid/base pairs .

Q. What are the stability considerations for long-term storage?

Basic Research Question

  • Degradation Pathways : Hydrolysis of acetyl groups (humidity) or bromide displacement (light exposure).
  • Storage : –20°C in anhydrous DCM or under argon. Purity decreases by ~5% per year under ambient conditions .

Q. How can failed glycosylation reactions be troubleshooted?

Advanced Research Question

  • Low Conversion : Increase activator (AgOTf) concentration or switch to a stronger Lewis acid (TMSOTf).
  • Side Products : Add molecular sieves (4Å) to scavenge water.
  • Anomerization : Lower reaction temperature (<0°C) to suppress β→α interconversion .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIUUNDCFRMRS-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCBr)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.